molecular formula C17H26O7S B611429 Tos-PEG3-CH2CO2tBu CAS No. 882518-89-0

Tos-PEG3-CH2CO2tBu

Cat. No. B611429
M. Wt: 374.45
InChI Key: NIPMXQFRYHXBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG3-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG3-CH2CO2tBu is C17H26O7S . The molecular weight is 374.5 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of Tos-PEG3-CH2CO2tBu is 374.5 g/mol . The molecular formula is C17H26O7S . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Enhanced Anticancer Efficacy through Conjugation with Polyethylene Glycol

Research has demonstrated the utility of polyethylene glycol (PEG) conjugates, such as alpha-tocopheryl polyethylene glycol succinate (TPGS), in enhancing the bioavailability of poorly absorbed drugs. TPGS, a derivative of alpha-tocopheryl succinate (TOS), has shown significant anticancer activity, more potent than TOS itself. It has been found effective in inhibiting the growth of human lung carcinoma cells and inducing apoptosis, suggesting potential in cancer therapeutics (Youk et al., 2005).

α-TOS-based Nanoparticles for Cancer Treatment

α-Tocopheryl succinate (α-TOS) is known for its mitochondrial targeting and anticancer properties. However, its low solubility in physiological media limits its use. α-TOS-based amphiphilic block copolymers synthesized via reversible addition–fragmentation chain transfer polymerization, incorporating PEG and methacrylic derivatives of α-TOS, have been developed. These copolymers form nanoparticles capable of encapsulating hydrophobic molecules, showing rapid endocytosis by cancer cells and varying biological activity based on molecular weight and content (Palao-Suay et al., 2016).

PEGylation in Peptide and Protein Modification

PEGylation, the covalent attachment of PEG to peptides and proteins, serves numerous purposes, including shielding antigenic and immunogenic epitopes, altering biodistribution, and preventing degradation by proteolytic enzymes. This modification increases the size of the polypeptide, thus influencing its pharmacokinetics. The incorporation of various functional groups in PEG allows for diverse conjugation methods and has led to the development of new PEG derivatives and reversible conjugation strategies (Roberts et al., 2002).

Influence of PEG on Microbubble Stability and Mechanical Properties

PEG, used in biomedical delivery vehicles for its stealth properties, has been studied for its influence on the stability and mechanical properties of lipid-shelled microbubbles (MBs). These MBs, used in therapeutic interventions and diagnostics, show variations in abundance, stability, and response based on PEG-lipid concentration. Optimal PEG incorporation enhances MB stability while maintaining a similar mechanical response, which is crucial for their therapeutic application (Abou-Saleh et al., 2014).

Application in Drug Delivery Systems

D-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS) has been used extensively in drug delivery systems. Its amphiphilic structure, combining PEG and Vitamin E, allows for the formulation of various nanocarriers such as micelles, liposomes, and nanoparticles. These carriers enable sustained, controlled, and targeted drug delivery, potentially overcoming multidrug resistance and promoting oral drug delivery (Zhang et al., 2012).

Safety And Hazards

Tos-PEG3-CH2CO2tBu is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

tert-butyl 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O7S/c1-14-5-7-15(8-6-14)25(19,20)23-12-11-21-9-10-22-13-16(18)24-17(2,3)4/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPMXQFRYHXBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG3-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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